molecular formula C9H12F3N3O B3011435 N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide CAS No. 648427-18-3

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

Cat. No.: B3011435
CAS No.: 648427-18-3
M. Wt: 235.21
InChI Key: BWLHZWJXKZRBEH-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C9H12F3N3O and its molecular weight is 235.21. The purity is usually 95%.
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Scientific Research Applications

Tautomerism Studies

  • Research on 1H‐pyrazole‐3‐(N‐tert‐butyl)‐carboxamide shows its tautomerism in solid state and solution. This study reveals the existence of both tautomers in solution, with a temperature-dependent ratio (Claramunt et al., 2005).

Synthesis Methods

  • A novel synthesis method for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been developed. This efficient route enhances the versatility in synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides (Bobko et al., 2012).

Biological Evaluation

  • N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, synthesized as ligands for the human recombinant receptor hCB1, demonstrated greater affinity with a tert-butyl group at the 3-carboxamide nitrogen, showing potential for CB1 ligand design (Silvestri et al., 2010).

Regioselectivity in Synthesis

  • A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles shows variation in regioselectivity depending on reaction media used, indicating different methods for obtaining specific pyrazole compounds (Martins et al., 2012).

Nematocidal Activity

  • Research indicates that fluorine-containing pyrazole carboxamides, such as 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, exhibit significant nematocidal activity against M. incognita, suggesting applications in agrochemicals (Zhao et al., 2017).

Methyltransferase Inhibition

  • A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides target co-activator associated arginine methyltransferase 1 (CARM1), showing that the nature of the heteroaryl fragment influences potency (Allan et al., 2009).

Insecticidal Activity

  • Certain pyrazole amide derivatives, optimized for structure, demonstrated significant insecticidal activities, providing insights into ecdysone analogs and their potential applications in pest control (Deng et al., 2016).

Future Directions

The future directions for this compound would likely depend on its intended applications. Trifluoromethylated compounds are of increasing interest in various fields, including pharmaceuticals and materials science .

Properties

IUPAC Name

N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-8(2,3)13-7(16)15-5-4-6(14-15)9(10,11)12/h4-5H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLHZWJXKZRBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.